2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide
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Overview
Description
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclobutylaziridine moiety and a cyclopropylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of the aziridine ring The aziridine can be synthesized through the reaction of a cyclobutylamine with an appropriate epoxide under basic conditions The resulting aziridine is then reacted with a benzoyl chloride derivative to form the benzamide structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxirane derivative.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of cyclopropylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The cyclopropylbenzamide moiety may enhance the compound’s ability to interact with hydrophobic regions of target molecules, thereby influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide: can be compared to other aziridine-containing compounds and benzamide derivatives.
Aziridine derivatives: Known for their reactivity and potential use in medicinal chemistry.
Benzamide derivatives: Commonly studied for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(18-12-8-9-12)15-6-1-2-7-16(15)21-11-14-10-19(14)13-4-3-5-13/h1-2,6-7,12-14H,3-5,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECMAWJUZNYHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC=C3C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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